N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide
Description
N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a fused acenaphthothiazole core conjugated with a cyclopropanecarboxamide moiety. The acenaphthothiazole system provides a rigid, planar aromatic scaffold, while the cyclopropane ring introduces steric constraint and metabolic stability. This structural combination is often explored in medicinal chemistry for targeting enzymes or receptors requiring complementary shape and electronic interactions .
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(10-5-6-10)19-17-18-15-12-3-1-2-9-4-7-11(14(9)12)8-13(15)21-17/h1-3,8,10H,4-7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUGDMFWBCOIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the acenaphthothiazole core, which is then functionalized to introduce the cyclopropanecarboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their differentiating features:
| Compound Name | Core Structure | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide | Acenaphthothiazole | Cyclopropanecarboxamide | C₁₇H₁₄N₂OS | ~306.38 | High rigidity, potential metabolic stability, moderate lipophilicity |
| N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5) | Acenaphthothiazole | 1-Naphthamide | C₂₄H₁₆N₂OS | 380.5 | Extended aromaticity, higher molecular weight, increased lipophilicity |
| (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(indole-derivative)cyclopropanecarboxamide | Indole | Cyclopropanecarboxamide + fluorinated groups | C₂₃H₂₁F₃N₂O₅ | ~486.43 | Fluorine-enhanced bioavailability, target-specific substitutions for potency |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H17N3O3S, with a molecular weight of 427.48 g/mol. The compound features a complex structure that includes an acenaphthene backbone and a thiazole ring, which are known to influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H17N3O3S |
| Molecular Weight | 427.48 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The synthesis involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene. This synthesis pathway suggests potential reactivity that may contribute to its pharmacological effects.
Pharmacokinetics
Currently, the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), remains largely unexplored. Understanding these parameters is crucial for assessing the bioavailability and therapeutic potential of the compound. Factors such as pH and temperature may significantly affect its stability and efficacy in biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that these compounds could achieve GI50 values (the concentration required to inhibit cell growth by 50%) as low as 50 nM in certain cancer types .
Case Studies
- In Vitro Studies : A study investigating the anti-proliferative effects of structurally related compounds revealed that modifications in substituents significantly impacted their potency against various cancer cell lines. The presence of specific functional groups was correlated with enhanced activity against EGFR and BRAFV600E mutant cancers .
- Mechanistic Insights : Research has shown that compounds targeting the EGFR pathway can induce apoptosis in resistant cancer cells. The thiazole moiety in this compound may play a critical role in this mechanism by facilitating interactions with key signaling proteins involved in tumor growth and survival .
Q & A
Q. What synthetic routes are recommended for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide, and what parameters critically influence reaction efficiency?
- Methodological Answer : The synthesis of structurally related cyclopropanecarboxamide derivatives often involves cyclization reactions under reflux conditions. For example, thiazole-containing analogs are synthesized by reacting cyclopropanecarboxylic acid derivatives with amino-thiazole intermediates in polar aprotic solvents (e.g., acetonitrile or DMF) with catalytic acids like glacial acetic acid . Key parameters include:
- Reaction time : Optimal cyclization typically requires 1–4 hours of reflux.
- Solvent choice : Acetonitrile or DMF facilitates intermediate stabilization and cyclization .
- Catalysts : Triethylamine or iodine may accelerate sulfur elimination during cyclization steps .
Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm proton environments and carbon frameworks, particularly distinguishing cyclopropane protons (δ 1.0–2.0 ppm) and thiazole ring signals (δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray diffraction : Resolve crystal packing and bond angles, especially for verifying cyclopropane geometry and thiazole ring conformation .
- Elemental analysis : Ensure stoichiometric purity (C, H, N, S content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. kinase inhibition)?
- Methodological Answer : Discrepancies often arise from assay variability. To address this:
- Standardize assays : Use identical cell lines (e.g., HCT-116 for anticancer studies) and solvent controls (DMSO concentration ≤0.1%) across experiments .
- Orthogonal validation : Pair enzymatic assays (e.g., c-Met kinase inhibition ) with cell viability tests (MTT assays) to confirm mechanism-specific activity.
- Purity verification : Re-test compounds with ≥95% HPLC purity to exclude confounding effects from synthetic byproducts .
Q. How can 3D-QSAR models optimize the bioactivity of this compound?
- Methodological Answer : 3D-QSAR relies on aligning molecular electrostatic potentials (MEPs) and steric fields with activity data. For example:
- Training set : Include analogs with measured IC50 values (e.g., antifungal activities from Liu et al. ).
- Descriptors : Compute CoMFA (Comparative Molecular Field Analysis) fields to identify regions where bulky substituents enhance activity (e.g., electron-withdrawing groups on the thiazole ring) .
- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets to ensure predictive robustness .
Q. What in vitro models are appropriate for evaluating its kinase inhibitory activity?
- Methodological Answer : Prioritize kinase-specific assays:
- Enzymatic assays : Use recombinant c-Met kinase with ATP-Glo™ detection to measure IC50 values .
- Cell-based models : Test antiproliferative effects in c-Met-dependent cancer lines (e.g., MNK-45 gastric cancer cells) with Western blot validation of phospho-c-Met inhibition .
- Selectivity profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects .
Q. How can molecular docking elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Target selection : Prioritize proteins with structural data (e.g., c-Met kinase PDB: 3LQ8) .
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Key interactions : Identify hydrogen bonds between the cyclopropanecarboxamide carbonyl and kinase hinge residues (e.g., Met1160), and hydrophobic contacts with thiazole substituents .
Data Contradiction Analysis
Q. Why might solubility discrepancies arise in pharmacokinetic studies, and how can they be mitigated?
- Methodological Answer : Poor solubility often stems from the lipophilic cyclopropane-thiazole core. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
